molecular formula C15H19N5 B1475292 N1-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]benzene-1,4-diamine CAS No. 1706457-04-6

N1-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]benzene-1,4-diamine

Cat. No. B1475292
CAS RN: 1706457-04-6
M. Wt: 269.34 g/mol
InChI Key: CMICVFZNJMVXSK-UHFFFAOYSA-N
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Description

N1-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]benzene-1,4-diamine, also known as MPBD, is a chemical compound that has been extensively studied for its potential applications in scientific research. In

Scientific Research Applications

Synthesis and Potential Applications

N1-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]benzene-1,4-diamine and its derivatives have been actively researched in various fields of chemistry and pharmacology. A significant application is in the synthesis of novel compounds with potential medicinal properties. For instance, Cortés-García et al. (2016) synthesized N1-[(1-alkyl-1H-tetrazol-5-yl)(aryl)methyl]-4-methyl-N3-[4-(pyridine-3-yl)pyrimidin-2-yl]benzene-1,3-diamines, which may exhibit cytotoxicity and tyrosine-kinase inhibitory properties due to structural similarities with potent anticancer drugs like imatinib (Cortés-García et al., 2016).

Bioevaluation and Antimicrobial Properties

Several studies have focused on the bioevaluation of derivatives of this compound. For example, Patoliya and Kharadi (2013) synthesized a series of compounds from 6-methyl-N′-(4-(pyridine-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, finding that compound 8b exhibited notable inhibition towards antimicrobial activity (Patoliya & Kharadi, 2013).

Catalytic and Optical Properties

The compound has also been studied for its potential in catalysis and material science. Chen et al. (2019) synthesized nickel complexes bearing pyridine-imine ligands, including derivatives of this compound, and demonstrated their effectiveness in ethylene oligomerization (Chen et al., 2019). In a different context, Subashchandrabose et al. (2013) conducted a vibrational and conformational analysis of a similar molecule, providing insights into its optical properties and potential applications in non-linear optics (Subashchandrabose et al., 2013).

properties

IUPAC Name

4-N-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-11-10-14(20-8-2-3-9-20)19-15(17-11)18-13-6-4-12(16)5-7-13/h4-7,10H,2-3,8-9,16H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMICVFZNJMVXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)N)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]benzene-1,4-diamine
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N1-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]benzene-1,4-diamine
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N1-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]benzene-1,4-diamine
Reactant of Route 6
N1-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]benzene-1,4-diamine

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